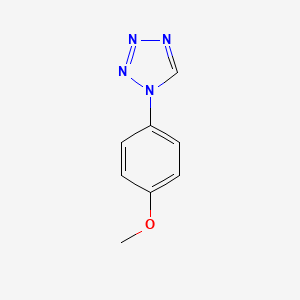

1-(4-metoxifenil)tetrazol

Descripción general

Descripción

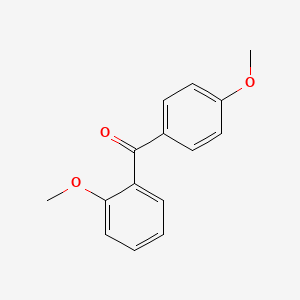

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Mecanismo De Acción

Target of Action

1-(4-Methoxyphenyl)tetrazole, also known as 1-(4-Methoxy-phenyl)-1H-tetrazole or 1-(4-methoxyphenyl)-1H-tetrazole, is a compound that has been studied for its potential biological activity Tetrazole derivatives have been found to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

It is known that tetrazole derivatives can inhibit certain enzymes . For instance, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 . This inhibition can lead to changes in the biological system, such as the disruption of fungal growth.

Biochemical Pathways

Given the potential inhibitory action on enzymes like cytochrome p450, it can be inferred that the compound may affect pathways involving these enzymes .

Pharmacokinetics

A study on similar tetrazole derivatives suggested that replacing the amide bond with a tetrazole ring leads to an increase in efficiency and bioavailability after oral administration .

Result of Action

Tetrazole derivatives have been found to exhibit various pharmacological activities, such as antifungal effects . Therefore, it can be inferred that 1-(4-Methoxyphenyl)tetrazole may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(4-Methoxy-phenyl)-1H-tetrazole in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one limitation is the lack of information regarding the long-term effects of 1-(4-Methoxy-phenyl)-1H-tetrazole on normal cells.

Direcciones Futuras

There are several future directions for research on 1-(4-Methoxy-phenyl)-1H-tetrazole. One area of interest is the development of 1-(4-Methoxy-phenyl)-1H-tetrazole-based therapeutics for the treatment of cancer. Another area of interest is the investigation of the potential use of 1-(4-Methoxy-phenyl)-1H-tetrazole as an antimicrobial agent. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Methoxy-phenyl)-1H-tetrazole and to determine its long-term effects on normal cells.

Métodos De Síntesis

The synthesis of 1-(4-Methoxy-phenyl)-1H-tetrazole can be achieved through several methods, including the reaction of 4-methoxyphenylhydrazine with sodium azide, followed by the reduction of the resulting azide with hydrogen gas. Another method involves the reaction of 4-methoxyphenylhydrazine with triethyl orthoformate, followed by the reaction of the resulting intermediate with sodium azide.

Aplicaciones Científicas De Investigación

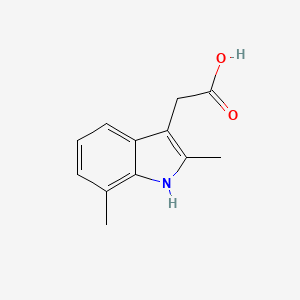

Química de Materiales y Medicinal

Los tetrazoles, incluyendo “1-(4-metoxifenil)tetrazol”, son de interés en el campo de la química de materiales y medicinal debido a sus diversas aplicaciones biológicas . Actúan como bioisósteros no clásicos de los ácidos carboxílicos debido a sus valores de pKa cercanos . La estructura plana del tetrazol favorece la estabilización de la repulsión electrostática de los iones cargados negativamente mediante la deslocalización de electrones, lo cual es ventajoso para las interacciones receptor-ligando .

Penetración Mejorada de la Membrana Celular

Los aniones tetrazolatos son más solubles en lípidos que los ácidos carboxílicos, lo que permite que las moléculas de medicamentos penetren más fácilmente a través de las membranas celulares . Esta propiedad se puede utilizar en el diseño de fármacos con mejor biodisponibilidad.

Actividades Biológicas

Los tetrazoles tienen una amplia gama de actividades biológicas, incluyendo actividades antibacterianas, antifúngicas, antitumorales, analgésicas, antinociceptivas, antimicobacterianas, antidiabéticas, anticonvulsivas, inhibitorias de la ciclooxigenasa, antiinflamatorias y antihipertensivas .

Síntesis de Oligonucleótidos

1H-Tetrazol y 5-(bencilsulfanyl)-1H-tetrazol (BTT) se emplean ampliamente en la síntesis de oligonucleótidos como activadores ácidos del proceso de acoplamiento . Esta aplicación es particularmente relevante en el campo de la bioquímica.

Usos Farmacéuticos

La revisión de Myznikov et al. destacó los desarrollos en la química medicinal del tetrazol en los últimos 15 años, que demostraron usos farmacéuticos de tetrazoles 1- y 2-monosustituidos, tetrazoles 5-sustituidos, tetrazoles 1,5-disustituidos y tetrazoles 2,5-disustituidos .

Síntesis Ecológica

La síntesis de derivados de tetrazol se puede abordar de maneras ecológicas, como el uso de agua como disolvente, condiciones moderadas, extracciones no tóxicas, fácil configuración, bajo costo, etc. con rendimientos buenos a excelentes .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWTKRICIGKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296828 | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21788-28-3 | |

| Record name | NSC111899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is 1-(4-Methoxy-phenyl)-1H-tetrazole, and where has it been found?

A1: 1-(4-Methoxy-phenyl)-1H-tetrazole is an organic compound identified in the methanol extracts of Pleiospermium alatum leaves [] and Oxystelma esculentum []. The exact role and bioactivity of this compound in these plants are yet to be fully elucidated.

Q2: Which analytical techniques were used to identify 1-(4-Methoxy-phenyl)-1H-tetrazole in plant extracts?

A2: Researchers employed Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1-(4-Methoxy-phenyl)-1H-tetrazole within the complex plant matrix [, ]. This technique separates the different compounds present in the extract and then identifies them based on their mass-to-charge ratio, comparing the obtained spectra with established databases like NIST.

Q3: What other compounds were found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole in the studied plant extracts?

A3: GC-MS analysis revealed a variety of compounds in the extracts. Notably, 5-Thio-D-glucose, (E)-10-Heptadecen-8-ynoic acid methyl ester, and Z-11-Hexadecenoic acid were identified in Pleiospermium alatum leaf extracts []. In Oxystelma esculentum, 1-(2-Ethyl-(1,3)dithian-2-yl)-3-methyl-butan-1-ol was found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole []. The co-occurrence of these compounds could suggest potential synergistic effects or shared biosynthetic pathways, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)